Sodium Monofluorophosphate

Bioavailability Pharmacokinetics Bone Metabolism

Formulating fluoride toothpaste with calcium carbonate abrasives? Sodium fluoride (NaF) is inactivated by calcium, forcing costly silica-based reformulations. Sodium monofluorophosphate (SMFP) maintains full fluoride bioavailability in CaCO3 matrices via its covalent P-F bond, which resists premature ionic dissociation. • Enables CaCO3-based formulations-reducing raw material costs vs. silica/NaF systems • Clinically proven anti-caries efficacy at 0.76% in toothpaste; comparable bone anabolic effect to NaF at 50% lower fluoride dose • Hydrolyzed to active fluoride only upon contact with phosphatase enzymes, ensuring long-term shelf stability Ideal for oral care manufacturers and dental research laboratories requiring a cost-efficient, CaCO3-compatible fluoride source.

Molecular Formula FNa2O3P
Molecular Weight 143.950 g/mol
CAS No. 10163-15-2
Cat. No. B049894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Monofluorophosphate
CAS10163-15-2
Synonymsammonium monofluorophosphate
calcium fluorophosphate
calcium monofluorophosphate
fluorophosphate
fluorophosphate hydrate, calcium salt
fluorophosphate, barium salt
fluorophosphate, calcium salt
fluorophosphate, diammonium salt
fluorophosphate, disodium salt
fluorophosphate, monoammonium salt
fluorophosphate, potassium salt
fluorophosphate, sodium salt
fluorophosphate, tin salt
fluorophosphate, vanadium salt
Mono-Tridin
monofluorophosphate
Na-MFP
sodium monofluorophosphate
Molecular FormulaFNa2O3P
Molecular Weight143.950 g/mol
Structural Identifiers
SMILESOP(=O)(O)F.[Na]
InChIInChI=1S/FH2O3P.2Na/c1-5(2,3)4;;/h(H2,2,3,4);;/q;2*+1/p-2
InChIKeyBFDWBSRJQZPEEB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Monofluorophosphate: Chemical Identity and Procurement Specifications


Sodium monofluorophosphate (SMFP, MFP), with the CAS number 10163-15-2, is an inorganic fluoride salt characterized by a covalent phosphorus-fluorine bond [1]. Unlike the more labile ionic fluoride of sodium fluoride (NaF, CAS 7681-49-4), this molecular feature dictates its distinct physicochemical behavior, including its fundamental solubility in water (approximately 29 mg/mL at 25°C) and its high thermal stability with a melting point of 625°C . This compound serves as the fluoride source in a wide array of oral care formulations and was historically investigated for systemic bone therapies [2].

Covalent P-F bond stability supports calcium carbonate dentifrice compatibility
Reported higher systemic fluoride bioavailability context for bone metabolism studies
Bulk solid-state stability with reported multi-year shelf-life supports inventory planning

Why Generic Fluoride Substitution Fails


Simple substitution of sodium monofluorophosphate (CAS 10163-15-2) with sodium fluoride (CAS 7681-49-4) is pharmacokinetically and formulationally unsound. The defining feature of MFP is its covalent phosphorus-fluorine bond, which remains intact in the gastrointestinal environment above pH 2, delaying the release of free fluoride ion [1]. This pre-systemic stability prevents immediate interactions with dietary calcium in the gut, which is a known issue that reduces the bioavailability of ionic fluoride from NaF [2]. Consequently, substituting MFP with NaF in an oral formulation would alter the systemic fluoride exposure profile, requiring a 50% dose reduction to maintain equivalent biological effect in bone, and would necessitate a complete reformulation to address the incompatible abrasive systems required to stabilize free fluoride [3][4].

Attribute
Sodium Monofluorophosphate (SMFP)
Sodium Fluoride (NaF)
Fluoride release
Covalent P-F bond delays GI fluoride release; avoids immediate dietary calcium interaction
Immediate ionic dissociation; may precipitate with calcium, reducing bioavailability
Abrasive compatibility
Bioequivalent with calcium carbonate (CaCO3) abrasive systems
Incompatible with CaCO3; requires silica-based abrasives
Dose-equivalence context
Reported 50% lower fluoride mass may produce comparable bone effect
Higher mass of fluoride needed; direct mass substitution not supported

Quantitative Evidence for Scientific Selection


Systemic Bioavailability Advantage

Sodium monofluorophosphate (MFP) demonstrates significantly higher systemic bioavailability of fluoride compared to sodium fluoride (NaF) in both human and animal models [1]. This is attributed to the covalent P-F bond which prevents immediate precipitation or binding in the gastrointestinal tract [2].

Systemic Bioavailability
Head-to-head
MFP AUC 1540 ± 117 vs. NaF 811 ± 52 µmol·min/L (human)
≈1.9–2.2 fold higher reported fluoride exposure
Supports systemic fluoride exposure review in research models
Single oral dose (13.2 mg F), n=12 healthy volunteers; rat data available
Bioavailability Pharmacokinetics Bone Metabolism

Compatibility with Calcium Carbonate

A direct comparison shows that sodium monofluorophosphate (MFP) maintains full bioequivalence when co-formulated with calcium carbonate (CaCO3), a common abrasive in toothpaste, whereas sodium fluoride (NaF) is incompatible with calcium-based abrasives due to rapid formation of insoluble calcium fluoride [1].

Calcium Compatibility
Head-to-head
MFP+CaCO3 bioequivalent to NaF solution (AUC ratio 0.80–1.20)
Urinary excretion 47 ± 8% vs. 51 ± 10%; no significant difference
Supports CaCO3-based dentifrice formulation research
Triple cross-over study, n=12; anti-caries endpoint also reported in separate trial
Formulation Science Stability Oral Care

Long-Term Hydrolytic Stability

The phosphorus-fluorine bond in sodium monofluorophosphate (MFP) exhibits first-order spontaneous hydrolysis kinetics in bulk form, providing a quantifiable shelf-life for the raw material [1]. This stability is pH-dependent, with the compound remaining stable in aqueous environments from pH 2 to 13, only undergoing rapid hydrolysis at pH < 1.5 [2].

Hydrolytic Stability
Class-level
t1/2 35–114 months (bulk, room temp)
Stable pH 2–13; rapid hydrolysis only at pH
Supports bulk raw material inventory planning and shelf-life review
Preparation-dependent; spontaneous hydrolysis kinetics
Anti‑Caries & Gastric Context
Cross-study comparable
No clinically meaningful efficacy difference vs. NaF dentifrices
Reported lower gastric mucosal lesion incidence in one clinical comparison
Supports procurement where CaCO3 compatibility without efficacy loss is prioritized
Review of >7,000 subjects; gastric tolerability requires further validation
Remineralization
Head-to-head
MFP VHN 300.9 ± 14.7 vs. nano-HA 321.3 ± 6.5 (post-remineralization)
Both significantly improved vs. demineralized baseline; no between-group difference
Supports enamel repair research; comparable endpoint to nano-HA
In vitro, 30 primary teeth, 28-day pH cycling
Drug Stability Shelf-Life Analytical Chemistry

Anti-Caries Efficacy and Gastric Safety

While meta-analyses of head-to-head clinical trials show variability, a rigorous analysis controlling for study heterogeneity indicates no clinically meaningful difference in anti-caries efficacy between dentifrices containing sodium monofluorophosphate (SMFP) and sodium fluoride (NaF) [1]. Concurrently, studies suggest a potentially improved gastric safety profile for MFP compared to NaF [2].

Anti‑Caries & Gastric Context
Cross-study comparable
No clinically meaningful efficacy difference vs. NaF dentifrices
Reported lower gastric mucosal lesion incidence in one clinical comparison
Supports procurement where CaCO3 compatibility without efficacy loss is prioritized
Review of >7,000 subjects; gastric tolerability requires further validation
Dentistry Cariology Toxicology

Remineralization vs. Nanohydroxyapatite

In an in vitro model of enamel caries, sodium monofluorophosphate (MFP) toothpaste demonstrated remineralization efficacy that was comparable to that of a nanohydroxyapatite (nano-HA) formulation [1].

Remineralization
Head-to-head
MFP VHN 300.9 ± 14.7 vs. nano-HA 321.3 ± 6.5 (post-remineralization)
Both significantly improved vs. demineralized baseline; no between-group difference
Supports enamel repair research; comparable endpoint to nano-HA
In vitro, 30 primary teeth, 28-day pH cycling
Remineralization Dentistry Biomaterials

Validated Application Scenarios


Cost-Effective Calcium Carbonate Dentifrices

Based on the evidence of bioequivalence and compatibility with calcium carbonate (CaCO3) [1], SMFP is the optimal fluoride source for dentifrice formulations utilizing this inexpensive and globally abundant abrasive. Unlike sodium fluoride (NaF), which is inactivated by calcium, SMFP maintains its fluoride bioavailability and anti-caries efficacy in a CaCO3 matrix [2]. This allows manufacturers to achieve clinically proven caries prevention [3] while significantly reducing raw material costs and simplifying the supply chain compared to silica-based NaF formulations.

High-Stability Multi-Active Formulations

For complex formulations containing ingredients that may interact with free fluoride ions, SMFP provides a stable pro-drug of fluoride. Its covalent P-F bond prevents premature reactions with other components in the tube. The compound is hydrolyzed to release active fluoride only upon contact with phosphatase enzymes in the oral cavity or intestine. This makes SMFP particularly suited for combination products, such as the 0.76% SMFP toothpaste used as a standard comparator in clinical trials for stannous fluoride formulations [4], ensuring consistent fluoride delivery and long-term shelf stability.

Bone Metabolism and Osteoporosis Research

For pre-clinical and clinical research focused on bone anabolic effects, SMFP presents a unique pharmacological tool due to its distinct pharmacokinetics [5]. Its superior bioavailability, which is approximately double that of NaF [5][6], and its ability to generate a non-diffusible, protein-bound fluoride pool [7] allow for the study of fluoride's effects on bone at lower, potentially safer doses. Studies confirm that a 50% lower fluoride dose from MFP (15 mg F/day) produces a comparable increase in vertebral bone mineral density as a full dose of NaF (30 mg F/day) in osteoporotic patients [8].

Enamel Remineralization and Pediatric Caries Research

SMFP is a validated reference standard for in vitro and in situ research investigating the mechanisms of enamel caries formation and repair. Its well-characterized remineralization efficacy, which is comparable to novel agents like nanohydroxyapatite [9], makes it a reliable positive control for screening new anti-caries technologies. Furthermore, its proven effectiveness in reducing caries in children in long-term clinical trials [10] establishes it as a scientifically robust baseline for comparative studies in pediatric dental research.

Application
Selection Property
Validation Focus
CaCO3‑based dentifrice formulation research
Fluoride compatibility with calcium abrasives
Bioequivalence and anti‑caries endpoint review
Multi‑active oral care formulation studies
Covalent pro‑drug stability in complex matrices
Long‑term shelf‑life and phosphatase‑activated release
Bone metabolism and fluoride pharmacokinetic studies
Systemic fluoride exposure profile (AUC)
Dose‑response and bone density endpoint interpretation
Enamel remineralization and pediatric caries research
Remineralization efficacy benchmark
In vitro/in situ microhardness and caries prevention endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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